Cas no 1185237-13-1 (Etretinate-d3)

Etretinate-d3 is a deuterated analog of etretinate, a synthetic retinoid used in dermatological research. The incorporation of three deuterium atoms enhances the compound's metabolic stability, making it a valuable internal standard for mass spectrometry-based analytical methods. Its primary application lies in quantitative pharmacokinetic and metabolic studies, where it improves accuracy by minimizing interference from non-deuterated species. Etretinate-d3 retains the pharmacological properties of the parent compound while offering superior isotopic purity and traceability. This deuterated derivative is particularly useful in drug development and regulatory compliance studies, ensuring reliable data for etretinate-related research.
Etretinate-d3 structure
Etretinate-d3 structure
Product Name:Etretinate-d3
CAS No:1185237-13-1
MF:C23H30O3
MW:354.482507228851
CID:4553546
PubChem ID:71316698
Update Time:2025-06-09

Etretinate-d3 Chemical and Physical Properties

Names and Identifiers

    • Etretinate-d3
    • (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester
    • Ro 10-9359-d3
    • Tegison-d3
    • Tigason-d3
    • Tigasone-d3
    • Ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate
    • (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester; Ro 10-9359-d3; Tegison-d3; Tigason-d3; Tigasone-d3
    • CS-0201997
    • HY-B0797S
    • 1185237-13-1
    • Inchi: 1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
    • InChI Key: HQMNCQVAMBCHCO-DJRRULDNSA-N
    • SMILES: c1(c(C)cc(OC)c(C)c1C)/C=C/C(/C)=C/C=C/C(/C)=C/C(=O)OCC

Computed Properties

  • Exact Mass: 357.23832505g/mol
  • Monoisotopic Mass: 357.23832505g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 35.5Ų

Etretinate-d3 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E938002-1mg
Etretinate-d3
1185237-13-1
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$ 345.00 2023-09-07
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Additional information on Etretinate-d3

Etretinate-d3: A Deuterated Derivative in Chemical and Pharmaceutical Research

The compound with the CAS number 1185237-13-1, known as Etretinate-d3, represents a significant advancement in the field of isotope-labeled chemicals. This deuterated derivative of etretinate has garnered considerable attention due to its unique properties and potential applications in both research and pharmaceutical development. Etretinate, a well-known retinoid derivative, has been widely studied for its therapeutic effects, particularly in the treatment of psoriasis and other dermatological conditions. The introduction of deuterium atoms into the molecular structure of etretinate not only enhances its stability but also opens up new avenues for metabolic studies and drug interaction analyses.

In recent years, the demand for high-purity deuterated compounds has surged, driven by their utility in metabolic labeling and drug metabolism studies. The use of deuterated isotopes allows researchers to track the metabolic pathways of molecules more accurately, providing insights that are not possible with non-deuterated analogs. Etretinate-d3, with its specific isotopic composition, serves as an invaluable tool for investigating the pharmacokinetics and pharmacodynamics of retinoids. This compound is particularly useful in studies aimed at understanding the role of etretinate in skin physiology and disease modulation.

The chemical structure of Etretinate-d3 consists of a tetracyclic hydrocarbon backbone with deuteration at specific positions. This modification imparts unique spectroscopic properties, making it easier to detect and analyze using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The enhanced resolution provided by deuterated compounds is crucial for elucidating complex molecular interactions and mechanisms. For instance, NMR studies using Etretinate-d3 have enabled researchers to gain a deeper understanding of how etretinate interacts with biological targets, including nuclear receptors and cell surface receptors.

One of the most compelling applications of Etretinate-d3 is in the field of drug development. By incorporating deuterium atoms into a drug molecule, researchers can modify its metabolic stability, potentially leading to longer half-lives and improved bioavailability. This approach has been successfully applied to various therapeutic agents, and etretinate-d3 is no exception. Preclinical studies have demonstrated that Etretinate-d3 exhibits prolonged activity compared to its non-deuterated counterpart, suggesting its potential as a long-acting analog for treating chronic skin conditions.

The use of isotopically labeled compounds like Etretinate-d3 also facilitates advanced analytical techniques such as mass spectrometry (MS). Deuterated compounds can be easily distinguished from their non-deuterated counterparts due to differences in mass-to-charge ratios. This feature is particularly useful in quantitative analysis and metabolite identification studies. Researchers can employ LC-MS/MS (liquid chromatography-tandem mass spectrometry) to monitor the degradation pathways of etretinate and its derivatives over time, providing critical data for formulation development and safety assessments.

In addition to its applications in drug development, Etretinate-d3 holds promise in environmental monitoring and toxicology research. Isotope-labeled compounds are often used as tracers to study environmental processes and assess the impact of pollutants on biological systems. For example, researchers can use Etretinate-d3 to investigate how retinoids are transported and transformed in aquatic ecosystems. Such studies are essential for understanding the ecological footprint of pharmaceuticals and developing strategies to mitigate their environmental impact.

The synthesis of Etretinate-d3 presents unique challenges due to the need for precise deuteration at specific positions. Advanced synthetic methodologies, including catalytic hydrogenation and isotopic exchange reactions, are employed to achieve the desired molecular structure. These techniques require meticulous control over reaction conditions to ensure high yields and purity. The growing expertise in deuterium chemistry has made it increasingly feasible to produce complex isotopically labeled compounds like etretinate-d3 on a scalable basis.

The safety profile of Etretinate-d3 is another critical aspect that has been thoroughly evaluated through preclinical studies. While etretinate itself has been associated with certain side effects, particularly when used at high doses or over extended periods, the introduction of deuterium atoms is expected to mitigate these risks. Preliminary toxicity studies have shown that etretenate-d3 exhibits lower systemic toxicity compared to its parent compound, making it a promising candidate for therapeutic use without compromising safety.

The future prospects for Etretinate-d3 are vast, with ongoing research exploring new applications across multiple disciplines. In oncology, for instance, deuterated retinoids are being investigated as potential chemopreventive agents due to their ability to modulate cell growth and differentiation. The unique properties of etretenate-d3 make it an ideal candidate for studying retinoid-induced differentiation in cancer cells without causing excessive toxicity.

In conclusion, the compound CAS number 1185237-13-1, or more specifically referred to as Etretinate-d3 , represents a significant advancement in chemical research with broad implications for pharmaceutical development and environmental science. Its unique isotopic composition offers unparalleled insights into metabolic processes and drug interactions, while its enhanced stability makes it an invaluable tool for analytical studies. As research continues to uncover new applications for deuterated compounds like etretenate-d3, their role in advancing scientific understanding will undoubtedly grow.

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